Cyclopropylmethyl dodecanoate

Description

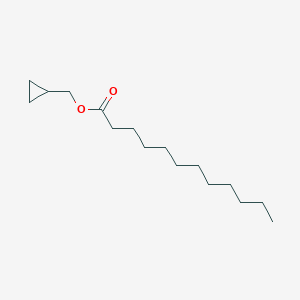

Cyclopropylmethyl dodecanoate is an ester derivative of dodecanoic acid (lauric acid) with a cyclopropylmethyl alcohol moiety. The cyclopropyl group introduces steric strain and unique electronic effects, which may influence physical, chemical, and biological behaviors compared to linear or less strained esters .

Properties

CAS No. |

51115-01-6 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

cyclopropylmethyl dodecanoate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-16(17)18-14-15-12-13-15/h15H,2-14H2,1H3 |

InChI Key |

WAMGKEUWOWYYBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key Comparisons :

| Compound | Alcohol Moiety | Boiling Point (°C) | GC Retention Time (min) | Notable Spectral Fragments (m/z) |

|---|---|---|---|---|

| Methyl dodecanoate | Methyl | 267 | N/A | Base ion: m/z 74 (ester cleavage) |

| n-Pentyl dodecanoate | Linear C5 alcohol | ~300 (estimated) | 17.52 | m/z 70 (C5-alcohol fragment) |

| 3-Pentyl dodecanoate | Branched C5 alcohol | ~300 (estimated) | 16.95 | m/z 70 (branched C5 fragment) |

| Cyclopropylmethyl dodecanoate* | Cyclopropylmethyl | >300 (estimated) | Shorter than linear analogs (inferred) | m/z 70 (cyclopropane-related fragments possible) |

*Inferred properties based on structural analogs. The cyclopropyl group likely increases molecular rigidity and boiling point compared to methyl or linear esters. GC retention times for branched esters (e.g., 3-pentyl dodecanoate) are shorter than linear isomers due to reduced van der Waals interactions with the column . This compound may exhibit similar trends.

Stability in Complexation and Thermal Behavior

- Cyclodextrin Inclusion: Dodecanoate esters form inclusion complexes with cyclodextrins, with stability influenced by alkyl chain length and branching. For example, sodium dodecanoate exhibits temperature-dependent molar conductivity in cyclodextrin complexes due to changes in viscosity and ion mobility . This compound’s rigid structure may enhance binding affinity with cyclodextrins compared to linear esters.

- Thermal Conductivity: Like methyl dodecanoate, this compound is expected to show increased molar conductivity at higher temperatures, though steric effects may moderate this trend .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.